2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide
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Overview
Description
2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the ethoxyphenoxy group and the acetamide moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions may involve the use of halogenating agents, acids, or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethoxyphenoxy)-N-(2-hydroxy-3-phenoxypropyl)acetamide
- 2,2′-((4-(3,7-bis(carboxymethoxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene)bis(oxy))diacetic acid
Uniqueness
2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-2-23-14-5-3-4-6-15(14)26-17-10-25-16-9-12(24-11-18(20)21)7-8-13(16)19(17)22/h3-10H,2,11H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPBQOOQQCJYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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